5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride

Overview

Description

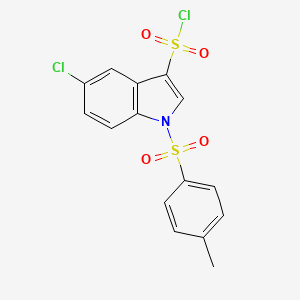

5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride is a sulfonyl chloride derivative of indole, characterized by a 5-chloro substitution on the indole core and dual sulfonyl groups at the 1- and 3-positions. The 1-position is occupied by a 4-methylbenzenesulfonyl (tosyl) group, while the 3-position features a sulfonyl chloride moiety. This compound is synthesized via tosylation of 5-chloroindole using sodium hydride (NaH) as a base and tosyl chloride (TsCl) as the sulfonating agent . Sulfonyl chlorides are highly reactive intermediates, widely used in pharmaceutical and agrochemical synthesis for introducing sulfonamide or sulfonate functionalities.

Biological Activity

5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride, with the chemical formula CHClNOS and CAS number 1341039-18-6, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its roles in various therapeutic applications, particularly in antibacterial and anticancer research.

- Molecular Weight : 404.28 g/mol

- Purity : Minimum 95%

- Structure : The compound features a chloro group, a sulfonyl moiety, and an indole structure, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. In vitro studies have demonstrated that related indole derivatives can target various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | |

| Similar Indole Derivative | E. coli | 16 | |

| Sulfonamide Derivative | MRSA | 4 |

Anticancer Activity

Studies have also explored the anticancer potential of sulfonamide derivatives. The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 10 | |

| Tertiary Sulfonamide Derivative | MCF-7 (breast cancer) | 5 |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within bacterial and cancer cells. For instance, the sulfonyl chloride group can participate in nucleophilic attack mechanisms, leading to the formation of covalent bonds with target proteins, thereby inhibiting their function.

Case Studies

Several case studies have reported on the synthesis and evaluation of related compounds:

- Study on Antibacterial Efficacy : A series of indole-based sulfonamides were synthesized and tested against MRSA strains. The study found that modifications to the sulfonamide group significantly enhanced antibacterial activity.

- Anticancer Evaluation : A compound similar to this compound was tested against multiple cancer cell lines, revealing potent cytotoxic effects attributed to CA IX inhibition.

Scientific Research Applications

Pharmaceutical Development

5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride is primarily utilized in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties, which are critical in drug development.

Case Study : A study on the synthesis of novel indole derivatives demonstrated that this compound could be used as an intermediate in the formation of potent anti-cancer agents, showcasing its potential in oncology research .

Chemical Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds. The chlorosulfonyl group can react with various nucleophiles, making it valuable for creating complex molecular architectures.

Data Table: Reactions Involving this compound

| Reaction Type | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amine | Sulfonamide | |

| Coupling Reaction | Phenol | Sulfide Compound | |

| Friedel-Crafts Reaction | Aromatic Compounds | Alkylated Products |

Material Science

In material science, this compound can be used to modify surfaces or create new materials with specific properties. Its ability to form covalent bonds with various substrates makes it suitable for applications in coatings and polymers.

Case Study : Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials .

Biological Research

The biological activity of sulfonamide compounds derived from this compound has been investigated for potential antimicrobial and anti-inflammatory effects. The indole structure is known for its biological significance, particularly in modulating biological pathways.

Data Table: Biological Activities of Derivatives

Q & A

Q. Basic: What are the standard synthetic routes for 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride?

Answer:

The synthesis typically involves sequential sulfonylation of the indole nitrogen and the 3-position. A common method is:

- Step 1: Deprotonation of 5-chloroindole using a strong base (e.g., NaH in DMF) to activate the N-H position, followed by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) to introduce the first sulfonyl group .

- Step 2: A second sulfonylation at the 3-position using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Key characterization methods include ¹H/¹³C-NMR (to confirm substitution patterns) and HR-ESI-MS (to verify molecular weight). Challenges include avoiding over-sulfonylation and managing reactivity of the sulfonyl chloride groups.

Q. Advanced: How can reaction conditions be optimized for sulfonylation efficiency and regioselectivity?

Answer:

Optimization involves:

- Base selection: NaH in DMF (as in ) ensures complete deprotonation of the indole nitrogen, but alternatives like LDA or KHMDS may improve regioselectivity for bulky substrates.

- Temperature control: Low temperatures (−20°C to 0°C) minimize side reactions (e.g., hydrolysis of sulfonyl chlorides).

- Solvent effects: Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the indole nitrogen.

- Stoichiometry: Using 1.1–1.3 equivalents of sulfonyl chloride per reactive site prevents excess reagent accumulation.

Advanced monitoring techniques, such as in-situ FTIR or HPLC-MS , can track reaction progress and identify intermediates.

Q. Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- X-ray crystallography: Provides unambiguous confirmation of molecular geometry. For example, single-crystal studies using SHELXL (as in ) revealed bond angles and torsion angles consistent with sulfonyl group orientation.

- NMR spectroscopy: ¹H-NMR detects aromatic protons (e.g., deshielded signals at δ 7.5–8.5 ppm for sulfonyl-substituted indoles), while ¹³C-NMR identifies quaternary carbons adjacent to sulfonyl groups .

- Mass spectrometry: HR-ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ or [M–Cl]⁺ fragments).

Q. Advanced: How do crystallographic data resolve ambiguities in sulfonyl group orientation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) analysis resolves steric and electronic effects influencing sulfonyl group orientation. For example:

- In , the 4-methylbenzenesulfonyl group at N1 adopts a coplanar conformation with the indole ring due to π-stacking interactions.

- The 3-sulfonyl chloride group exhibits a dihedral angle of ~85° relative to the indole plane, minimizing steric clashes.

Refinement using SHELXL allows precise modeling of thermal displacement parameters and hydrogen bonding networks, which are critical for validating structural assignments.

Q. Advanced: What strategies mitigate hydrolysis of sulfonyl chloride groups during synthesis?

Answer:

- Anhydrous conditions: Use rigorously dried solvents (e.g., DMF over molecular sieves) and inert atmospheres (N₂/Ar).

- Low-temperature quenching: Add reaction mixtures to ice-cold aqueous solutions to rapidly terminate reactions.

- Protective additives: Incorporate scavengers like DIPEA to neutralize trace acids or moisture.

- Workup optimization: Prefer rapid extraction (e.g., dichloromethane/water partitioning) over prolonged aqueous exposure.

Q. Basic: How is this compound utilized as an intermediate in complex molecule synthesis?

Answer:

The dual sulfonyl chloride groups enable diverse derivatization:

- Nucleophilic substitution: Reaction with amines or alcohols yields sulfonamides or sulfonate esters.

- Cross-coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the indole 2-position, as demonstrated in for similar systems.

- Heterocycle formation: The 3-sulfonyl chloride can act as a leaving group in cyclization reactions to form fused indole systems.

Q. Advanced: What computational methods support mechanistic studies of sulfonylation reactions?

Answer:

- DFT calculations: Model transition states to predict regioselectivity (e.g., N1 vs. C3 sulfonylation). Basis sets like B3LYP/6-311+G(d,p) are commonly used.

- Molecular docking: For bioactive derivatives, docking studies (e.g., AutoDock Vina) assess interactions with target proteins.

- Reaction kinetics: Use software like Gaussian or ORCA to simulate energy profiles and identify rate-limiting steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The structural and functional distinctions between 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride and analogous compounds are summarized below:

Key Observations:

Substituent Positions :

- The target compound has a 5-chloro substituent, while compounds like 93 () and 7-Chloro-3-methyl-1H-indole-2-carboxylic acid () feature 7-chloro substitution. Chlorine at the 5-position (vs. 7-) may alter electronic effects and steric accessibility for subsequent reactions .

Functional Groups :

- Sulfonyl Chlorides (target compound): Highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides).

- Carboxamides (): Stable under physiological conditions, often used in drug candidates for improved bioavailability.

- Imidazole Derivatives (): Basic nitrogen centers enhance solubility and metal coordination, relevant in catalysis or receptor binding.

Physical Properties :

- The carboxamide derivatives () exhibit higher melting points (233–250°C) compared to imidazole-containing compounds (122–207°C), likely due to stronger intermolecular hydrogen bonding in carboxamides . Sulfonyl chlorides typically have lower thermal stability due to their reactivity.

Properties

IUPAC Name |

5-chloro-1-(4-methylphenyl)sulfonylindole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4S2/c1-10-2-5-12(6-3-10)24(21,22)18-9-15(23(17,19)20)13-8-11(16)4-7-14(13)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEGSZQQVDHDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341039-18-6 | |

| Record name | 5-Chloro-1-(4-methylbenzenesulfonyl)-1H-indole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.